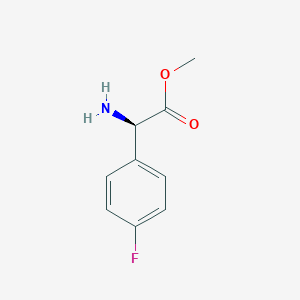

Methyl D-2-(4-fluorophenyl)glycinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWURXQVPORPSQD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453263 | |

| Record name | Methyl D-2-(4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170902-76-8 | |

| Record name | Methyl (αR)-α-amino-4-fluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170902-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-2-(4-fluorophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170902-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations of Methyl D 2 4 Fluorophenyl Glycinate

Importance of (R)-Configuration in Chiral Synthesis and Applications

The (R)-enantiomer of Methyl 2-(4-fluorophenyl)glycinate, formally named Methyl (2R)-2-amino-2-(4-fluorophenyl)acetate, is a valuable chiral building block in the synthesis of various biologically active compounds. Its significance is particularly pronounced in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes.

DPP-4 inhibitors function by prolonging the action of incretin hormones, which play a crucial role in glucose homeostasis. The therapeutic efficacy of many DPP-4 inhibitors is highly dependent on their stereochemistry. For instance, the blockbuster antidiabetic drug Sitagliptin incorporates a chiral β-amino acid derivative, where the stereochemistry at the carbon bearing the trifluorophenyl group is crucial for its potent and selective inhibition of the DPP-4 enzyme. The synthesis of Sitagliptin and other similar inhibitors often relies on chiral precursors to establish the required stereocenters.

While not a direct precursor to Sitagliptin, which features a trifluorophenyl moiety, Methyl D-2-(4-fluorophenyl)glycinate serves as a close structural analog and a key synthon for other potent DPP-4 inhibitors. The (R)-configuration of this amino acid derivative is essential for ensuring the correct spatial orientation of the 4-fluorophenyl group within the active site of the DPP-4 enzyme, thereby maximizing binding affinity and inhibitory activity. The use of the enantiomerically pure (R)-form is critical to avoid the potential for reduced efficacy or off-target effects that could arise from the presence of the (S)-enantiomer.

Methodologies for Stereochemical Control and Purity Assessment

Given the importance of the (R)-configuration, stringent control over the stereochemistry during the synthesis of this compound is paramount. Several strategies can be employed to achieve high enantiomeric purity, including asymmetric synthesis and the resolution of racemic mixtures. Following synthesis, accurate assessment of the stereochemical purity is essential for quality control.

Stereochemical Control

Enzymatic Kinetic Resolution: One of the most effective methods for obtaining enantiomerically pure compounds is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

While specific studies on the enzymatic resolution of Methyl 2-(4-fluorophenyl)glycinate are not extensively documented in publicly available literature, research on analogous aromatic esters provides valuable insights into potential methodologies. Lipases from various microbial sources have demonstrated high efficacy in the kinetic resolution of similar substrates.

| Enzyme Source | Substrate Type | Reaction Type | Enantioselectivity (E) | Reference |

| Pseudomonas fluorescens | Aromatic Morita-Baylis-Hillman Acetates | Hydrolysis | High (>200) | polimi.itnih.gov |

| Pseudomonas cepacia | Aromatic Morita-Baylis-Hillman Acetates | Hydrolysis | High (>200) | polimi.itnih.gov |

| Candida antarctica Lipase A | Aromatic Morita-Baylis-Hillman Adducts | Transesterification | High (>200) | nih.govresearchgate.net |

| Candida antarctica Lipase B (Novozyme 435) | Aromatic Morita-Baylis-Hillman Acetates | Hydrolysis | High (>200) | polimi.itnih.gov |

Based on these findings, it is highly probable that lipases such as those from Pseudomonas or Candida species could be effectively employed for the kinetic resolution of racemic Methyl 2-(4-fluorophenyl)glycinate, either through selective hydrolysis of the (S)-enantiomer or selective acylation of the (R)-enantiomer.

Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used and reliable technique for determining the enantiomeric purity of chiral compounds. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

The development of a robust chiral HPLC method for this compound would involve screening a variety of commercially available CSPs. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.

| Chiral Stationary Phase | Typical Mobile Phase | Detection | Applicability |

| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol with acidic or basic modifier | UV | Broad range of chiral compounds |

| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol (B145695) with acidic or basic modifier | UV | Complementary to OD-H, effective for many pharmaceuticals |

| Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) | Hexane/Isopropanol | UV | Often used for compounds not resolved on OD-H or AD-H |

Method optimization would involve adjusting the mobile phase composition (e.g., the ratio of hexane to alcohol) and the addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. The enantiomeric excess (e.e.) can then be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Chemical Reactivity and Derivatization Studies of Methyl D 2 4 Fluorophenyl Glycinate

Fundamental Reaction Pathways and Mechanisms

The primary reactive sites of Methyl D-2-(4-fluorophenyl)glycinate are the amino group, the ester moiety, and the alpha-carbon. The fundamental reaction pathways often involve nucleophilic attack by the amine or transformations related to the ester functionality.

One of the most common reactions involving α-amino esters is N-alkylation . This can be achieved through several methods, including reductive amination and nucleophilic substitution. In reductive amination, the amino ester is treated with an aldehyde or ketone to form a transient imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the N-alkylated product. researchgate.net This method is advantageous as it tolerates a wide range of functional groups on both the amino ester and the aldehyde. researchgate.netchimia.ch

Alternatively, direct N-alkylation can be performed using alkyl halides. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile, displacing the halide. However, this method can sometimes lead to over-alkylation, producing dialkylated products. chimia.ch To control selectivity, the amine can first be protected with a group like a nosyl (Ns) group. The resulting N-nosyl-α-amino acid methyl ester can then be selectively mono-alkylated under basic conditions, often facilitated by microwave irradiation to shorten reaction times. researchgate.net

Another fundamental pathway is the reaction at the alpha-carbon, which is acidic and can be deprotonated to form an enolate, a topic discussed in more detail in Section 4.2. Furthermore, the ester group can undergo hydrolysis or transesterification, and the amine can be acylated to form amides, all of which represent basic transformations of this molecule.

The mechanism for nucleophilic substitution at the acyl carbon of the ester typically follows a two-step addition-elimination pathway. masterorganicchemistry.com For instance, in base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form a carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. masterorganicchemistry.com

Enolate Chemistry and Alpha-Carbon Functionalization

The hydrogen atom on the alpha-carbon (the carbon bearing the amine, ester, and aryl groups) of this compound is acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the aromatic ring. Deprotonation at this position by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a resonance-stabilized enolate anion. wikipedia.orgmasterorganicchemistry.comlibretexts.org This enolate is a potent carbon nucleophile and a key intermediate for forming new carbon-carbon bonds at the stereogenic center.

The formation of the enolate must be performed under anhydrous conditions in an aprotic solvent like tetrahydrofuran (B95107) (THF) to prevent protonation by the solvent and to avoid competing reactions. libretexts.org The choice of base is critical; strong bases like LDA ensure complete and rapid conversion to the enolate, creating a high concentration of the reactive intermediate for subsequent reactions. libretexts.org

Once formed, the enolate can react with various electrophiles in alpha-alkylation reactions. The introduction of an alkyl halide (R-X) to the enolate solution results in an SN2 reaction, where the nucleophilic alpha-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond. masterorganicchemistry.com

| Reaction Type | Electrophile | Product Type | Key Considerations |

| α-Alkylation | Alkyl Halide (R-X) | α-Alkyl-α-amino ester | Requires strong, non-nucleophilic base (e.g., LDA); SN2 mechanism. masterorganicchemistry.com |

| Radical Addition | Diacyl Peroxides | α-Alkyl-α-amino ester | Proceeds via radical addition to an imine intermediate; catalyst-free. nih.govorganic-chemistry.org |

| Aldol (B89426) Addition | Aldehyde/Ketone | β-Hydroxy-α-amino ester | Forms a new C-C bond and a hydroxyl group. egyankosh.ac.in |

A notable advancement in α-alkylation involves a catalyst- and additive-free protocol using diacyl peroxides. nih.govorganic-chemistry.org In this process, the diacyl peroxide serves as both the alkylating agent and an oxidizing agent. The reaction is believed to proceed through the addition of an alkyl radical to an imine intermediate formed in situ. nih.govorganic-chemistry.org This method is atom-economical and has been applied to various glycine (B1666218) derivatives, highlighting its potential for late-stage functionalization. nih.govorganic-chemistry.org

It is important to note that reactions involving the enolate can potentially compromise the stereochemical integrity of the alpha-carbon. Since the enolate intermediate is planar, the electrophile can approach from either face, potentially leading to racemization or epimerization. masterorganicchemistry.com Controlling the stereoselectivity of these reactions is a significant challenge and often requires the use of chiral auxiliaries or catalysts.

Strategies for Targeted Derivatization to Enhance Research Utility

Modification of the Amine Moiety

The primary amine of this compound is a versatile handle for derivatization, allowing for the introduction of a wide variety of functional groups to modulate the compound's properties.

N-Alkylation is a common modification. As mentioned, reductive amination provides a powerful method for introducing alkyl groups. This reaction involves condensing the amine with an aldehyde or ketone, followed by reduction of the resulting imine or enamine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice. researchgate.net Catalytic N-alkylation using alcohols as alkylating agents has also been developed, offering a more atom-economical and environmentally friendly alternative to traditional methods that use alkyl halides or aldehydes. nih.govnih.gov These reactions, often catalyzed by ruthenium or iridium complexes, proceed via a "borrowing hydrogen" mechanism and generate water as the only byproduct. nih.gov

| Reaction | Reagents | Product | Reference |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | N-Alkyl Amino Ester | researchgate.net |

| Nucleophilic Substitution | Alkyl Halide, Base | N-Alkyl Amino Ester | chimia.ch |

| Catalytic N-Alkylation | Alcohol, Ru or Ir catalyst | N-Alkyl Amino Ester | nih.govnih.gov |

| N-Acylation | Acyl Chloride/Anhydride (B1165640), Base | N-Acyl Amino Ester | masterorganicchemistry.com |

N-Acylation to form amides is another key transformation. This is typically achieved by reacting the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl or carboxylic acid byproduct. This reaction proceeds via nucleophilic acyl substitution. masterorganicchemistry.com The resulting N-acyl derivatives are often more stable and can exhibit different biological activities compared to the parent amine.

Ester Group Transformations

The methyl ester group provides another site for structural modification, primarily through hydrolysis, transesterification, or reduction.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically carried out under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide or lithium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. masterorganicchemistry.comgoogle.com Acid-catalyzed hydrolysis is also possible but may be slower and require harsher conditions.

Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield the corresponding ethyl ester. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com Interestingly, transesterification can sometimes occur as a side reaction during other transformations, for instance, during the nucleophilic substitution of an α-bromo ester with an arylamine in an alcohol solvent. yakhak.org

| Transformation | Reagents | Product | Mechanism | Reference |

| Hydrolysis | NaOH or LiOH (aq), then H₃O⁺ | Carboxylic Acid | Nucleophilic Acyl Substitution | masterorganicchemistry.comgoogle.com |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester (R-COOR') | Nucleophilic Acyl Substitution | wikipedia.orgorganic-chemistry.org |

| Reduction | LiAlH₄ or NaBH₄ | Amino Alcohol | Nucleophilic Acyl Addition | General Knowledge |

| Amidation | Amine (R'₂NH), Heat | Amide | Nucleophilic Acyl Substitution | General Knowledge |

Reduction of the ester group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields the corresponding amino alcohol, a valuable building block for further synthesis.

Aromatic Ring Functionalization via Cross-Coupling and Other Methods

The 4-fluorophenyl ring offers opportunities for derivatization, although the C-F bond is generally strong and less reactive than other C-halogen bonds. Nevertheless, modern cross-coupling methods and electrophilic aromatic substitution provide pathways to functionalize this moiety.

Cross-Coupling Reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com While aryl fluorides are challenging substrates, specialized catalyst systems have been developed to facilitate their coupling. nih.gov This reaction would allow for the substitution of the fluorine atom with various aryl, heteroaryl, or alkyl groups.

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling an aryl halide with an amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.org This could be used to replace the fluorine atom with a different substituted amine or aniline (B41778) derivative. The choice of ligand on the palladium catalyst is critical for the success of these reactions, especially with less reactive aryl halides like aryl fluorides. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst + Base | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Base | C-N |

Electrophilic Aromatic Substitution (EAS) is another major pathway for modifying the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The existing substituents on the ring—the fluorine atom and the alkylamino ester side chain—will direct incoming electrophiles to specific positions. Fluorine is an ortho-, para-directing deactivator, while the alkyl group is an ortho-, para-directing activator. libretexts.org The interplay of their electronic and steric effects will determine the regioselectivity of reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com Given that the para position is blocked by the fluorine atom, electrophilic substitution would be expected to occur primarily at the ortho positions relative to the glycinate (B8599266) substituent (positions 3 and 5 on the ring).

Computational Chemistry and Theoretical Studies of Methyl D 2 4 Fluorophenyl Glycinate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations for Methyl D-2-(4-fluorophenyl)glycinate involve solving the Schrödinger equation to determine the electron density, from which various molecular properties can be derived.

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.commaterialsciencejournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more readily polarized and reactive. For this compound, DFT calculations can predict the energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.584 |

| ELUMO | -1.979 |

Note: The values presented are illustrative and based on typical DFT calculations for similar organic molecules. researchgate.net

The distribution of HOMO and LUMO orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is generally localized on the electron-rich aromatic ring, while the LUMO may be distributed over the ester group.

Determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a primary goal of computational chemistry. mdpi.com For this compound, this involves finding the conformation with the lowest potential energy. This process considers bond lengths, bond angles, and dihedral angles. ajchem-a.com

Conformational analysis is particularly important for flexible molecules like this compound, which has several rotatable bonds. By exploring the potential energy surface, computational methods can identify various stable conformers and their relative energies. mdpi.com This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Table 2: Optimized Geometrical Parameters for a Conformer of this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C-F | 1.352 | C-C-F | 118.5 | F-C-C-C | 180.0 | | C=O | 1.210 | O-C-O | 125.0 | C-C-N-H | -60.0 | | C-N | 1.470 | C-C-N | 110.0 | H-N-C-C | 175.0 |

Note: These values are representative examples derived from DFT calculations on analogous structures. ajchem-a.com

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. ajchem-a.com These predicted spectra can be compared with experimental results to confirm the molecular structure and identify characteristic functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with reasonable accuracy using DFT methods. nih.govcomporgchem.com These calculations provide insights into the electronic environment of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. nrel.gov The predicted chemical shifts can assist in the assignment of complex NMR spectra and in confirming the stereochemistry of the compound. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon | 172.5 |

| Aromatic C-F | 163.0 (d, J = 247 Hz) |

| Aromatic C-H | 130.0 (d, J = 9 Hz) |

| Aromatic C-H | 116.0 (d, J = 22 Hz) |

| Alpha-Carbon | 58.0 |

Note: These are hypothetical values based on typical DFT predictions for similar compounds and coupling patterns observed in fluorinated aromatics. nih.gov

Quantum Chemical Descriptors for Chemical Reactivity and Stability

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to quantify the chemical reactivity and stability of this compound. researchgate.net These descriptors provide a theoretical framework for understanding how the molecule will behave in chemical reactions. researchgate.net

The distribution of electron density within a molecule is not uniform. Some atoms carry partial positive charges, while others have partial negative charges. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying charge. researchgate.net

Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, while the hydrogen atoms of the amine group would exhibit positive potential.

Chemical hardness (η) and softness (S) are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. researchgate.net Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud. A molecule with a large HOMO-LUMO gap is considered to be chemically hard. irjweb.com Softness is the reciprocal of hardness and indicates a molecule's ability to undergo changes in its electron density. researchgate.net

These descriptors are useful for predicting the reactivity of a molecule. Hard molecules tend to be less reactive, while soft molecules are more reactive. researchgate.net The values of hardness and softness for this compound can be calculated from its HOMO and LUMO energies.

Table 4: Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.802 eV |

| Chemical Softness (S) | 0.178 eV⁻¹ |

| Electronegativity (χ) | 4.782 eV |

| Chemical Potential (μ) | -4.782 eV |

Note: These values are illustrative and calculated based on the representative HOMO/LUMO energies in Table 1 using established formulas. researchgate.net

Applications of Methyl D 2 4 Fluorophenyl Glycinate in Complex Molecular Synthesis

Use as an Advanced Intermediate in the Synthesis of Diverse Organic Compounds

As a specialized amino acid ester, Methyl D-2-(4-fluorophenyl)glycinate serves as a valuable advanced intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals. Its structural motif is analogous to other phenylglycine derivatives that are crucial in the production of widely used medicines. For instance, the structurally similar D-p-hydroxyphenylglycine methyl ester is a key side-chain intermediate for the enzymatic synthesis of semi-synthetic antibiotics like amoxicillin. google.com Similarly, (4-cyanophenyl)glycine has been utilized as a starting material for the synthesis of dabigatran (B194492) etexilate, an anticoagulant, and for the development of reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in oncology. researchgate.netmanchester.ac.uk

The synthetic value of this compound lies in its bifunctional nature. The amine and ester groups can be chemoselectively modified to build more complex structures. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, while the amine can undergo acylation, alkylation, or be used as a nucleophile in cyclization reactions. The fluorophenyl moiety not only imparts desirable pharmacological properties but can also influence the reactivity and selectivity of synthetic transformations. This makes the compound a key precursor for creating libraries of compounds for drug discovery, where the 4-fluorophenyl group is a common feature in bioactive molecules.

Table 1: Analogous Phenylglycine Derivatives as Key Intermediates

| Derivative | Application/Target Molecule |

|---|---|

| D-4-hydroxyphenylglycine methyl ester | Intermediate for semi-synthetic penicillins (e.g., Amoxicillin) google.com |

| (4-cyanophenyl)glycine | Precursor for Dabigatran Etexilate and LSD1 Inhibitors researchgate.netmanchester.ac.uk |

Role in the Synthesis of Modified Amino Acids and Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in medicinal chemistry to enhance their pharmacological profiles, including improved metabolic stability, receptor affinity, and cell permeability. nih.govrsc.org Fluorinated amino acids are particularly valuable in this regard. rsc.org this compound is a direct and efficient building block for introducing the D-4-fluorophenylglycine residue into a peptide sequence.

The process typically involves standard solid-phase or solution-phase peptide synthesis protocols. sigmaaldrich.com The amino group of this compound is first protected (e.g., with Fmoc or Boc groups), and the methyl ester is then hydrolyzed to the free carboxylic acid. This resulting protected amino acid can then be coupled to the N-terminus of a growing peptide chain using standard coupling reagents. Alternatively, the ester can be used directly in certain coupling strategies. The presence of the D-configuration and the fluorinated phenyl side chain can induce specific conformational constraints on the peptide backbone, which can be crucial for mimicking or blocking a biological interaction. The incorporation of such ncAAs is a key tactic for transforming natural peptides into more drug-like molecules. nih.govmdpi.compreprints.org

Table 2: Properties Enhanced by Incorporating Fluorinated ncAAs into Peptides

| Property | Enhancement | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is strong and resistant to enzymatic degradation. |

| Binding Affinity | Modulated | Fluorine can participate in favorable interactions (e.g., hydrogen bonding, dipole interactions) with protein targets. |

| Lipophilicity | Increased | The fluorophenyl group increases the molecule's ability to cross cell membranes. |

| Conformation | Constrained | The bulky side chain and D-configuration can stabilize specific secondary structures like β-turns. |

Precursor in Lactam Synthesis (e.g., Beta- and Delta-Lactams)

β-Lactams (azetidin-2-ones) are core structural motifs in some of the most important classes of antibiotics, including penicillins and cephalosporins. nih.gov They also serve as versatile synthetic intermediates. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and reliable method for constructing the β-lactam ring. nih.govwikipedia.orgorganic-chemistry.org

This compound is an ideal precursor for the imine component in this reaction. The amino group can be condensed with an aldehyde (e.g., benzaldehyde) to form a chiral N-benzylidene-2-(4-fluorophenyl)glycine methyl ester. This imine can then be reacted with a ketene, generated in situ from an acyl chloride and a base, to yield a highly substituted β-lactam. scispace.comnih.gov The stereochemistry of the starting D-amino acid ester can influence the diastereoselectivity of the cycloaddition, making it a valuable tool for asymmetric synthesis. For example, the reaction of an N-benzylidene-2-phenylglycine methyl ester with a zinc enolate has been shown to produce a β-lactam with high diastereomeric excess, where the phenylglycine moiety acts as a chiral auxiliary to control the formation of new stereocenters. scispace.com

Building Block for Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The functional groups of this compound make it a versatile starting material for the synthesis of various heterocyclic rings, such as imidazoles and triazoles.

Imidazole (B134444) Synthesis: Imidazoles can be synthesized through various methods, including the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (Debus synthesis). nih.govgoogle.com A plausible route using this compound would involve its conversion into a derivative that can participate in such cyclizations. For instance, the ester could be reduced to an aldehyde, and the amine protected, creating a building block that can react with other components to form a substituted imidazole ring. Some literature methods for imidazole synthesis start from glycine (B1666218) ethyl ester hydrochloride, highlighting the utility of amino acid esters in this context. google.com

1,2,4-Triazole (B32235) Synthesis: The 1,2,4-triazole ring is another important pharmacophore. chemmethod.comorganic-chemistry.orgnih.gov A common synthetic strategy involves the cyclization of hydrazide or amidine precursors. researchgate.net this compound can be converted into the corresponding hydrazide by reaction with hydrazine. This hydrazide can then be reacted with various one-carbon sources (like formic acid or orthoesters) or undergo condensation with other reagents to form the 1,2,4-triazole ring, bearing the chiral 4-fluorophenyl-methyl substituent.

Applications in Designing Advanced Chemical Reagents and Catalysts

Chiral amino acid derivatives are frequently used in the design of chiral reagents and ligands for asymmetric catalysis. nih.gov Phenylglycine and its esters are known to be effective chiral auxiliaries and reagents. Phenylglycine methyl ester itself has been described as a useful chiral anisotropic reagent for determining the absolute configuration of chiral carboxylic acids. medchemexpress.comnih.gov

This compound can be readily incorporated into more complex ligand scaffolds. For example, it can be used to synthesize bis(oxazoline) or bis(imidazoline) ligands, where the chiral centers derived from the amino acid control the stereochemical outcome of metal-catalyzed reactions like Friedel-Crafts alkylations or cyclopropanations. nih.gov The 4-fluorophenyl group can fine-tune the electronic and steric properties of the resulting catalyst. The electron-withdrawing nature of the fluorine atom can influence the Lewis acidity of the complexed metal center, potentially altering both the reactivity and enantioselectivity of the catalyzed transformation. Furthermore, self-assembled structures of phenylglycine amphiphiles with metal ions have been shown to act as supramolecular nanozymes for enantioselective catalysis, suggesting another potential avenue for the application of its fluorinated derivatives. rsc.org

Future Research Directions and Emerging Methodologies

Development of Greener and More Economical Synthetic Pathways

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of specialized chemicals like Methyl D-2-(4-fluorophenyl)glycinate is no exception. Future research will likely prioritize the development of greener and more cost-effective synthetic routes. A significant area of exploration is the use of biocatalysis and chemoenzymatic methods. These approaches offer the potential for high enantioselectivity under mild reaction conditions, reducing the environmental impact of traditional chemical syntheses.

Key strategies that are expected to be explored include:

Enzymatic Resolution: Utilizing lipases or other hydrolases for the kinetic resolution of racemic mixtures of 2-(4-fluorophenyl)glycinate esters is a promising avenue. Research into novel enzymes with high activity and selectivity for this specific substrate could lead to highly efficient processes.

Asymmetric Biocatalysis: The direct asymmetric synthesis of the D-enantiomer using enzymes such as transaminases or amino acid dehydrogenases is a highly attractive goal. This would eliminate the need for resolution steps, thereby improving atom economy and reducing waste.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound can offer significant advantages in terms of safety, scalability, and efficiency. Flow reactors can enable better control over reaction parameters, leading to higher yields and purities.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of novel lipases and hydrolases with high specificity for 2-(4-fluorophenyl)glycinate esters. |

| Asymmetric Biocatalysis | Direct synthesis of the desired enantiomer, improved atom economy, waste reduction. | Development of robust transaminases and amino acid dehydrogenases for the asymmetric amination of corresponding keto-esters. |

| Flow Chemistry | Enhanced safety, scalability, and process control; improved yield and purity. | Optimization of reaction conditions in continuous flow reactors for key synthetic steps. |

Exploration of Novel Reactivity and Selective Transformations

Future investigations will likely delve into the untapped reactivity of this compound, aiming to uncover novel transformations and develop selective functionalization methods. The presence of the fluorine atom on the phenyl ring and the stereogenic center at the α-carbon provides unique electronic and steric properties that can be exploited in organic synthesis.

Areas of interest for future research include:

C-H Functionalization: The direct and selective functionalization of the C-H bonds on the aromatic ring or at the α-carbon would provide a powerful tool for creating a diverse range of derivatives. Research into transition-metal-catalyzed C-H activation methodologies will be crucial in this regard.

Derivatization of the Amino and Carboxyl Groups: Exploring novel protecting groups and activation strategies for the amino and carboxyl functionalities will expand the synthetic utility of this compound. This could lead to the development of new peptide coupling reagents or the synthesis of complex heterocyclic structures.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new avenues for the functionalization of this compound under mild conditions. This could involve, for example, the generation of radical intermediates for subsequent coupling reactions.

Integration with Advanced Computational Techniques for Reaction Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly important for the rapid development of new chemical processes. For this compound, advanced computational techniques can play a pivotal role in designing more efficient and selective synthetic routes.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate reaction mechanisms, predict transition state geometries, and understand the origins of stereoselectivity in both chemical and enzymatic transformations. This knowledge can guide the rational design of improved catalysts and reaction conditions.

High-Throughput Screening: Computational screening of virtual libraries of catalysts or enzymes can accelerate the discovery of optimal systems for the synthesis of this compound.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to predict reaction outcomes and optimize reaction parameters based on existing data could revolutionize the way synthetic routes are developed.

| Computational Technique | Application in Reaction Design | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic elucidation, transition state analysis, prediction of stereoselectivity. | Rational design of more efficient and selective catalysts and reaction conditions. |

| High-Throughput Virtual Screening | Rapid identification of promising catalysts or enzymes from large virtual libraries. | Accelerated discovery of optimal catalytic systems. |

| Machine Learning / AI | Prediction of reaction outcomes, optimization of reaction parameters. | More efficient and automated development of synthetic routes. |

Expanding the Scope of Chiral Derivatization for Material Science and Catalysis

The unique properties of fluorinated chiral molecules make them attractive building blocks for the development of advanced materials and novel catalysts. Future research is expected to explore the derivatization of this compound to create new functional molecules with applications in material science and asymmetric catalysis.

Potential areas of investigation include:

Chiral Ligands for Asymmetric Catalysis: The synthesis of novel chiral ligands derived from this compound could lead to the development of highly efficient catalysts for a variety of asymmetric transformations. The fluorine substituent can influence the electronic and steric properties of the ligand, potentially leading to enhanced catalytic activity and stereoselectivity. rsc.org

Chiral Polymers and Materials: The incorporation of this compound into polymer backbones could result in the creation of new chiral materials with interesting optical, electronic, or recognition properties. These materials could find applications in chiral separations, sensing, or as components of liquid crystals.

Chiral Resolving Agents: Derivatives of this compound could be developed as effective chiral resolving agents for the separation of other racemic compounds. nih.gov The fluorinated phenyl group can engage in specific non-covalent interactions, enhancing the efficiency of chiral recognition.

Q & A

Q. What are the optimal synthetic routes for Methyl D-2-(4-fluorophenyl)glycinate, and how do reaction conditions influence enantiomeric purity?

this compound is synthesized via chiral resolution or asymmetric catalysis. Key steps include:

- Starting materials : Use of L- or D-phenylalanine derivatives with fluorophenyl groups.

- Reaction optimization : Control of temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalysts (e.g., chiral auxiliaries or enzymes) to preserve stereochemistry .

- Purification : HPLC or chiral column chromatography to achieve >98% enantiomeric purity, critical for biological activity studies .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Structural validation requires:

- NMR analysis : -NMR to confirm the presence of the fluorophenyl group (δ 7.2–7.4 ppm) and ester carbonyl (δ 3.7 ppm for methyl ester) .

- Mass spectrometry : High-resolution MS to verify the molecular ion peak at m/z 219.64 (CHClFNO) .

- X-ray crystallography : For absolute configuration determination, though limited by crystallizability .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Enzyme inhibition : Assays against FECH (ferrochelatase) or cyclooxygenase (COX) using fluorometric or colorimetric substrates .

- Receptor binding : Radioligand displacement studies for neurotransmitter receptors (e.g., GABA) due to structural similarity to glycine derivatives .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess therapeutic potential .

Advanced Research Questions

Q. How can conflicting data on its enzyme inhibition efficacy across studies be resolved?

Discrepancies may arise from:

- Assay conditions : Variability in pH, cofactor availability (e.g., Fe for FECH), or substrate concentrations .

- Enantiomeric impurities : Even 2% impurity in the D-isomer can skew IC values. Validate purity via chiral HPLC before testing .

- Off-target effects : Use knockout cell lines or competitive inhibitors to isolate target-specific activity .

Q. What strategies improve its bioavailability for in vivo neuropharmacology studies?

- Prodrug design : Ester hydrolysis to glycine derivatives under physiological conditions enhances blood-brain barrier permeability .

- Formulation : Use of lipid-based nanoparticles or cyclodextrin complexes to improve solubility (logP ≈ 1.5 indicates moderate hydrophilicity) .

- Metabolic stability : Liver microsome assays to identify cytochrome P450 interactions and optimize dosing regimens .

Q. How do structural modifications at the fluorophenyl or ester group alter its pharmacological profile?

- Fluorine position : Para-substitution (4-fluoro) maximizes target affinity vs. meta-substitution, which reduces steric hindrance in binding pockets .

- Ester vs. amide : Methyl esters improve membrane permeability compared to carboxamides but are prone to hydrolysis. Stability studies in plasma are critical .

Q. What computational methods predict its interaction with biological targets?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to FECH or COX-2 active sites .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., His263 in FECH) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values for lead optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.